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molecular formula C7H6N4O2 B1305539 5-nitro-1H-indazol-3-amine CAS No. 41339-17-7

5-nitro-1H-indazol-3-amine

Cat. No. B1305539
M. Wt: 178.15 g/mol
InChI Key: SWZRTDLKPZAFDT-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Hydrazine monohydrate (4.87 ml) was added to an EtOH (19 ml) solution containing 2-chloro-5-nitrobenzonitrile (1.83 g), followed by stirring for 0.5 hour under ice cooling. Water was added to the reaction solution, and a solid precipitate was collected by filtration and washed with IPE and ethyl acetate. A red solid of 5-nitro-1H-indazol-3-amine (1.45 g) was thus obtained.
Quantity
4.87 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][NH2:3].CCO.Cl[C:8]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=[O:17])=[CH:12][C:9]=1[C:10]#[N:11]>O>[N+:16]([C:13]1[CH:12]=[C:9]2[C:8](=[CH:15][CH:14]=1)[NH:3][N:2]=[C:10]2[NH2:11])([O-:17])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
4.87 mL
Type
reactant
Smiles
O.NN
Name
Quantity
19 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
1.83 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 0.5 hour under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
a solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with IPE and ethyl acetate

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(=NNC2=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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